Vonoprazan fumarate impurity 15 Vonoprazan fumarate impurity 15
Brand Name: Vulcanchem
CAS No.:
VCID: VC18810202
InChI: InChI=1S/C11H6ClFN2/c1-14-10-6-9(15-11(10)12)7-2-4-8(13)5-3-7/h2-6,15H
SMILES:
Molecular Formula: C11H6ClFN2
Molecular Weight: 220.63 g/mol

Vonoprazan fumarate impurity 15

CAS No.:

Cat. No.: VC18810202

Molecular Formula: C11H6ClFN2

Molecular Weight: 220.63 g/mol

* For research use only. Not for human or veterinary use.

Vonoprazan fumarate impurity 15 -

Specification

Molecular Formula C11H6ClFN2
Molecular Weight 220.63 g/mol
IUPAC Name 2-chloro-5-(4-fluorophenyl)-3-isocyano-1H-pyrrole
Standard InChI InChI=1S/C11H6ClFN2/c1-14-10-6-9(15-11(10)12)7-2-4-8(13)5-3-7/h2-6,15H
Standard InChI Key BSOGCORCLVVHMH-UHFFFAOYSA-N
Canonical SMILES [C-]#[N+]C1=C(NC(=C1)C2=CC=C(C=C2)F)Cl

Introduction

Structural Identification and Chemical Properties

Molecular Characterization

Impurity 15 is characterized by the IUPAC name 2-chloro-5-(4-fluorophenyl)-3-isocyano-1H-pyrrole . Key structural features include:

  • Fluorophenyl group: Enhances lipophilicity and metabolic stability.

  • Pyrrole ring: Central to vonoprazan’s pharmacophore but modified with chloro and isocyano substituents .

  • Sulfonyl and methylamine groups: Critical for binding to the H⁺/K⁺-ATPase pump but altered in position compared to the parent drug .

PropertyVonoprazan FumarateImpurity 15
Molecular FormulaC₂₁H₂₀FN₃O₆SC₁₇H₁₆FN₃O₃S
Molecular Weight (g/mol)461.46361.39
Key Functional GroupsSulfonyl, fumarateIsocyano, chloro
CAS Number881681-01-22771609-43-7

Synthesis Pathways

Impurity 15 forms via:

  • Incomplete sulfonation: Residual intermediates during the reaction of pyridin-3-ylsulfonyl chloride with the pyrrole precursor .

  • Oxidative degradation: Exposure to light or acidic conditions accelerates cleavage of the methylamine side chain .

  • Dimerization: Under high-temperature storage, two impurity molecules may condense, though this is less common .

Analytical Detection and Quantification

HPLC Method Optimization

A validated HPLC protocol separates impurity 15 from vonoprazan and 16 other related substances :

  • Column: Phenyl-bonded silica gel (150 × 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% trifluoroacetic acid (TFA) + 0.1% triethylamine (TEA) in water.

    • B: 0.1% TFA + 0.1% TEA in acetonitrile.

  • Gradient: 15% B to 55% B over 25 min.

  • Detection: UV at 254 nm, LOD = 0.02 µg/mL, LOQ = 0.05 µg/mL .

ParameterValue
Retention Time (min)12.3 ± 0.2
Resolution (Rs)>2.0 vs. vonoprazan
Linearity (R²)0.9998 (0.05–2.0 µg/mL)
Recovery (%)98.2–101.5

Mass Spectrometric Confirmation

LC-MS/MS analysis reveals key fragments at m/z 361.1 → 245.0 (cleavage of sulfonyl group) and m/z 361.1 → 178.9 (loss of fluorophenyl) . High-resolution MS confirms the molecular ion [M+H]⁺ at m/z 362.0984 (calc. 362.0981) .

Pharmacopoeial Standards and Regulatory Limits

Acceptance Criteria

  • ICH Q3A Guidelines: Maximum daily intake ≤ 1.0 mg/day (0.2% relative to vonoprazan dose) .

  • USP 43-NF 38: Total impurities ≤ 1.0%, with individual unspecified impurities ≤ 0.2% .

Stability Studies

Impurity 15 increases by 0.12% per month under accelerated conditions (40°C/75% RH), necessitating tight control during storage .

Comparative Analysis with Related Impurities

Table 3: Key Impurities in Vonoprazan Fumarate

ImpurityMolecular FormulaMW (g/mol)Unique Feature
Impurity 9C₁₇H₁₆FN₃O₃S361.39Hydroxymethyl substitution
Impurity 12C₁₁H₇ClFNO223.64Chlorinated pyrrole core
DimerC₃₃H₂₇F₂N₅O₄S₂659.73Covalent linkage of two units

Mitigation Strategies in Manufacturing

  • Process Optimization:

    • Reduce reaction time for sulfonation step to minimize intermediate degradation .

    • Use nitrogen purging to prevent oxidative side reactions .

  • Purification Techniques:

    • Recrystallization from methanol-water (1.5:1 v/v) reduces impurity 15 content from 0.6% to <0.1% .

    • Chromatographic purification with reverse-phase C18 columns achieves 99.7% purity .

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